trans-Dihydro Tetrabenazine-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-Dihydro Tetrabenazine-d7: is a deuterium-labeled derivative of tetrabenazine. This compound is primarily used in scientific research due to its stable isotopic labeling, which makes it valuable for pharmacokinetic and metabolic studies .
準備方法
The synthesis of trans-Dihydro Tetrabenazine-d7 involves the incorporation of deuterium into the tetrabenazine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route often involves the use of deuterated reagents and catalysts under controlled conditions to ensure the selective incorporation of deuterium . Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds, involving large-scale synthesis and purification processes .
化学反応の分析
trans-Dihydro Tetrabenazine-d7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or alcohols .
科学的研究の応用
trans-Dihydro Tetrabenazine-d7 has a wide range of scientific research applications, including:
作用機序
The mechanism of action of trans-Dihydro Tetrabenazine-d7 is similar to that of tetrabenazine. It acts as a reversible inhibitor of vesicular monoamine transporter type 2 (VMAT2), which is responsible for the transport of neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles . By inhibiting VMAT2, this compound depletes the levels of these neurotransmitters in the synaptic cleft, leading to a reduction in their signaling activity .
類似化合物との比較
trans-Dihydro Tetrabenazine-d7 is unique due to its deuterium labeling, which provides enhanced stability and altered pharmacokinetic properties compared to its non-deuterated counterpart, tetrabenazine . Similar compounds include:
Tetrabenazine: The parent compound, used for the treatment of hyperkinetic movement disorders.
Dihydrotetrabenazine: An active metabolite of tetrabenazine, also used in the treatment of hyperkinetic movement disorders.
Deutetrabenazine: Another deuterium-labeled derivative of tetrabenazine, with similar applications and enhanced stability.
These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and stability due to the presence of deuterium in this compound and deutetrabenazine .
特性
分子式 |
C19H29NO3 |
---|---|
分子量 |
326.5 g/mol |
IUPAC名 |
(2S,3S,11bS)-9,10-dimethoxy-3-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17-/m0/s1/i1D3,2D3,12D |
InChIキー |
WEQLWGNDNRARGE-APILWHTQSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1O)OC)OC)C([2H])([2H])[2H] |
正規SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。